Product packaging for Sch 1000 (bromide hydrate)(Cat. No.:)

Sch 1000 (bromide hydrate)

Cat. No.: B10831640
M. Wt: 430.4 g/mol
InChI Key: KEWHKYJURDBRMN-BXBUDBIISA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Trajectory of Tropane (B1204802) Compound Investigation

The investigation of tropane alkaloids has a rich history rooted in the traditional use of the plants that produce them. For centuries, plants like deadly nightshade (Atropa belladonna), henbane (Hyoscyamus niger), and various Datura species were used in folk medicine for their analgesic, and hallucinogenic properties. numberanalytics.combohrium.com

The scientific journey began in the 19th century with the isolation of the active principles from these plants. In 1832, the German pharmacist H. F. G. Mein successfully isolated atropine (B194438). nih.gov A year later, P. L. Geiger and O. Hesse also published their findings on the isolation of this alkaline, nitrogen-containing substance from Atropa belladonna and Hyoscyamus niger. nih.gov The structural relationship between atropine and hyoscyamine (B1674123), where atropine is the racemic form of hyoscyamine, was later elucidated. nih.gov Similarly, cocaine was isolated from coca leaves, and its chemical structure was determined by Richard Willstätter in 1898. nih.gov

A pivotal moment in understanding these compounds was the elucidation of the core tropane ring structure in 1901, which provided a common framework for this class of alkaloids. rsc.org Research into their biosynthesis revealed that they are derived from amino acids like ornithine. bohrium.com More recent genomic and biochemical studies have uncovered that the biosynthetic pathways for tropane alkaloids have evolved independently at least twice among different plant lineages, a finding that provides valuable tools for synthetic biology. technologynetworks.compnas.orgnih.gov The complete biosynthetic pathways for hyoscyamine and scopolamine (B1681570) were fully clarified as recently as 2020. rsc.org

Evolution of Anticholinergic Drug Design Principles and Challenges

Many tropane alkaloids, including atropine and scopolamine, exert their effects by acting as competitive antagonists at muscarinic acetylcholine (B1216132) receptors; they are thus classified as anticholinergic drugs. bohrium.comnih.gov The therapeutic potential of these natural alkaloids was recognized early on, but their utility was often limited by significant side effects. nih.gov A primary issue with natural tertiary amine alkaloids like atropine is their ability to cross the blood-brain barrier, leading to central nervous system (CNS) effects such as confusion and hallucinations. bohrium.comwikipedia.org

This limitation drove the evolution of anticholinergic drug design, aiming to create derivatives with improved selectivity and a better safety profile. A key principle that emerged was the modification of the alkaloid structure to restrict CNS penetration. The conversion of a tertiary amine into a quaternary ammonium (B1175870) compound creates a permanently charged molecule that does not readily cross the blood-brain barrier. wikipedia.orgcutm.ac.in Sch 1000, also known as ipratropium (B1672105) bromide, is a quintessential example of this strategy. wikipedia.org It is a semi-synthetic quaternary ammonium derivative of atropine, developed to act locally in the respiratory tract without causing systemic or central side effects. nih.govwikipedia.orgresearchgate.net

The design of such synthetic and semi-synthetic anticholinergics is guided by structure-activity relationship (SAR) studies. scribd.com These studies have established several key structural requirements for potent anticholinergic activity. These generally include:

A cationic head: A quaternary ammonium group or a tertiary amine that can be protonated is essential for binding to the muscarinic receptor. cutm.ac.incutm.ac.in

An ester moiety: While not always essential, an ester group is present in most potent anticholinergics and contributes to binding. cutm.ac.ingpatindia.com

A cyclic group: The presence of carbocyclic or heterocyclic rings in the acid portion of the ester is crucial for maximal antagonist activity. cutm.ac.innih.gov

A specific chain length: An optimal distance between the amino group and the ester functionality is required for high potency. cutm.ac.in

Despite these advances, the use of anticholinergic drugs faces significant challenges. One of the most prominent is the concept of "anticholinergic burden" or "anticholinergic load," which refers to the cumulative effect of taking multiple medications with anticholinergic properties. nih.govcochranelibrary.com This burden has been consistently associated with adverse outcomes, particularly in older adults, including cognitive impairment, falls, delirium, and an increased risk of dementia. medlink.comnews-medical.netfrontiersin.org While a strong link has been identified in observational studies, establishing a definitive causal relationship remains a complex research goal. news-medical.netregenstrief.org

Another major challenge is the safe deprescribing of these medications. news-medical.net Many patients are prescribed anticholinergics for chronic conditions, and discontinuing them can be difficult. news-medical.netnih.gov There is a recognized need for more high-quality research, such as randomized controlled trials, to establish clear guidelines on how to identify patients who would benefit from deprescribing and how to manage the process effectively. cochranelibrary.comnews-medical.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H32BrNO4 B10831640 Sch 1000 (bromide hydrate)

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H32BrNO4

Molecular Weight

430.4 g/mol

IUPAC Name

[(5S)-8-methyl-8-propan-2-yl-8-azoniabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate;bromide;hydrate

InChI

InChI=1S/C20H30NO3.BrH.H2O/c1-14(2)21(3)16-9-10-17(21)12-18(11-16)24-20(23)19(13-22)15-7-5-4-6-8-15;;/h4-8,14,16-19,22H,9-13H2,1-3H3;1H;1H2/q+1;;/p-1/t16-,17?,18?,19?,21?;;/m0../s1

InChI Key

KEWHKYJURDBRMN-BXBUDBIISA-M

Isomeric SMILES

CC(C)[N+]1([C@H]2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)C.O.[Br-]

Canonical SMILES

CC(C)[N+]1(C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)C.O.[Br-]

Origin of Product

United States

Pharmacological Characterization of Muscarinic Receptor Interactions in Vitro and Preclinical Models

Receptor Binding Kinetics and Affinity Profiling

The interaction of Sch 1000 with muscarinic receptors is characterized by its binding affinity and the kinetics of its association and dissociation. These parameters are fundamental to understanding its potency and duration of action at a molecular level.

While detailed comparative data on the specific association (k_on) and dissociation (k_off) rates for Sch 1000 across all five muscarinic receptor subtypes (M1-M5) are not extensively detailed in the literature, its affinity profile provides significant insight into its binding characteristics. The affinity is often expressed as the half-maximal inhibitory concentration (IC50), which measures the concentration of the drug required to inhibit 50% of a specific biological response or binding. Sch 1000 demonstrates high affinity for the M1, M2, and M3 receptor subtypes, with IC50 values in the low nanomolar range. medchemexpress.commedchemexpress.comselleckchem.comselleckchem.com This indicates potent binding to these key receptors involved in various physiological functions. medchemexpress.commedchemexpress.com

Table 1: Binding Affinity (IC50) of Sch 1000 (Ipratropium Bromide) for Muscarinic Receptor Subtypes

Receptor SubtypeIC50 (nM)Source
M12.9 medchemexpress.commedchemexpress.comselleckchem.comselleckchem.com
M22.0 medchemexpress.commedchemexpress.comselleckchem.comselleckchem.com
M31.7 medchemexpress.commedchemexpress.comselleckchem.comselleckchem.com

The kinetics of ligand-receptor interactions, such as the dissociation rate, are crucial for determining a drug's residence time at the receptor. For instance, studies comparing different muscarinic antagonists have highlighted that compounds with slow dissociation rates can exhibit prolonged pharmacological effects. acs.org Computational methods like metadynamics simulations have been employed to understand the unbinding kinetics of muscarinic antagonists, explaining how structural features influence their residence time at the receptor. acs.org

Kinetic selectivity refers to the difference in dissociation rates of a ligand from various receptor subtypes. Some advanced muscarinic antagonists, such as tiotropium (B1237716), exhibit significant kinetic selectivity. Tiotropium dissociates from M2 receptors much faster than it does from M3 receptors, which contributes to its functional selectivity and long duration of action at the M3 receptor. nih.gov

In contrast, Sch 1000 (ipratropium bromide) does not possess this pronounced kinetic selectivity. nih.gov Its similar affinity across M1, M2, and M3 receptors and lack of differential dissociation rates mean its duration of action is not primarily governed by receptor-subtype-specific kinetics. This contrasts with kinetically selective drugs where a prolonged receptor residency at a specific subtype, like M3, can lead to a longer-lasting therapeutic effect at the target tissue while minimizing effects at other subtypes, like M2. nih.gov

Radioligand binding assays are a cornerstone technique for characterizing the interaction of ligands with receptors. ahajournals.org These assays are used to quantify receptor density and to determine the affinity of unlabeled drugs by measuring their ability to compete with a radiolabeled ligand for binding to the receptor. nih.govtandfonline.com

In a typical competition binding assay for muscarinic receptors, membranes from cells or tissues expressing the receptors are incubated with a fixed concentration of a radioligand, such as [3H]N-methyl-scopolamine ([3H]NMS). nih.govtandfonline.com Increasing concentrations of an unlabeled competitor, like Sch 1000, are then added. The competitor displaces the radioligand from the receptors, and the reduction in radioactivity is measured. tandfonline.com From this competition curve, the IC50 value of the competitor can be calculated, which reflects its binding affinity. nih.gov To ensure accuracy, non-specific binding is determined in the presence of a high concentration of a potent, unlabeled antagonist like atropine (B194438), which occupies all specific receptor sites. tandfonline.comnih.govresearchgate.net This technique is fundamental for establishing the affinity profile of compounds like Sch 1000 at different muscarinic receptor subtypes. medchemexpress.comselleckchem.com

Molecular Mechanisms of Antagonism at Muscarinic Receptors

Sch 1000 functions as a competitive antagonist at muscarinic acetylcholine (B1216132) receptors. mdpi.com This means it binds reversibly to the same site (the orthosteric site) as the endogenous neurotransmitter, acetylcholine, but does not activate the receptor. nih.govmdpi.com By occupying the binding site, Sch 1000 physically prevents acetylcholine from binding and initiating a cellular response. mdpi.com

Muscarinic receptors are GPCRs that transduce signals across the cell membrane. The five subtypes are linked to different intracellular G-protein signaling pathways. nih.gov

M1, M3, and M5 receptors preferentially couple to G-proteins of the Gq family. Activation of this pathway stimulates the enzyme phospholipase C (PLC), leading to the production of second messengers that modulate cellular activity. nih.gov

M2 and M4 receptors are primarily linked to Gi/Go family G-proteins. Activation of this pathway typically inhibits the enzyme adenylate cyclase, reducing intracellular cyclic AMP levels, and can also involve the modulation of ion channels. nih.govnih.gov

As an antagonist, Sch 1000 blocks the activation of these respective pathways by acetylcholine, thereby inhibiting the physiological responses mediated by muscarinic receptors in various tissues. nih.govmdpi.com

Cellular and Subcellular Signaling Pathway Modulation

By blocking muscarinic receptors, Sch 1000 directly influences the cholinergic system, particularly the signaling cascades initiated by acetylcholine.

The release of acetylcholine from parasympathetic nerve terminals is subject to a negative feedback mechanism mediated by presynaptic muscarinic autoreceptors. nih.govatsjournals.org These autoreceptors are predominantly of the M2 subtype. atsjournals.org When acetylcholine is released into the synapse, it can bind to these presynaptic M2 receptors, which then initiate a signaling cascade that inhibits further acetylcholine release from the nerve terminal. atsjournals.org

As a non-selective muscarinic antagonist, Sch 1000 can block these inhibitory presynaptic M2 autoreceptors. By preventing acetylcholine from binding to these feedback receptors, the inhibitory signal is removed. This can lead to an enhanced release of acetylcholine upon nerve stimulation. atsjournals.org Therefore, while Sch 1000 blocks the action of acetylcholine at postsynaptic receptors, its interaction with presynaptic autoreceptors can paradoxically facilitate greater neurotransmitter release into the synapse.

Interplay with Dopaminergic Pathways (e.g., striatal dopamine (B1211576) signaling)

The direct interplay between Sch 1000 (ipratropium bromide) and dopaminergic pathways, particularly within the striatum, is not extensively detailed in existing research. Ipratropium (B1672105) bromide functions as a non-selective muscarinic receptor antagonist. wikipedia.org Muscarinic receptors are known to modulate the release of various neurotransmitters, including dopamine. mdpi.com For instance, M5 muscarinic receptors are believed to play a role in modulating dopamine release. mdpi.com However, specific studies detailing the direct effects of ipratropium bromide on striatal dopamine transporter (DAT) or dopamine D2 receptors are limited. researchgate.net While other muscarinic antagonists have shown effects on dopamine uptake in the striatum, suggesting a potential class effect, direct evidence for ipratropium's significant interaction with striatal dopamine signaling pathways remains an area requiring further investigation. medchemexpress.com

Preclinical In Vitro and Ex Vivo Models for Pharmacological Assessment

The pharmacological properties of ipratropium bromide have been characterized using a variety of preclinical in vitro and ex vivo models. These systems, including isolated tissues, microsomes, and cell lines, have been instrumental in elucidating the compound's mechanisms of action, absorption, and metabolism.

Preclinical evaluation of ipratropium bromide has utilized diverse models to assess its activity and disposition.

Isolated Tissues : Studies on isolated tissues have provided significant insights. In isolated airway and lung tissues from rat models of Chronic Obstructive Pulmonary Disease (COPD), chronic administration of ipratropium led to an up-regulation of muscarinic receptor density. nih.gov This effect was found to be reversible upon cessation of treatment. nih.gov In ex vivo models of myocardial ischemia/reperfusion using isolated perfused rat hearts, ipratropium was shown to potentially increase infarct size, an effect that was counteracted by the co-administration of acetylcholine. oup.com Studies using isolated and perfused rat lungs suggest that passive diffusion is a primary driver for the compound's absorption across the lung epithelial barrier. researchgate.net However, other work with rat lung slices indicated a carrier-mediated uptake process. researchgate.net Furthermore, receptor affinity studies in rat brain tissue homogenates have been used to confirm that the metabolites of ipratropium are pharmacologically inactive. boehringer-ingelheim.comnih.gov

Microsomes : Human liver microsomes have been employed to investigate the metabolic pathways of ipratropium. These in vitro systems have shown that ipratropium is a substrate for certain cytochrome P450 enzymes. hmdb.ca While extensive metabolism does not occur, these microsomal studies are crucial for understanding potential enzymatic contributions to its biotransformation. tga.gov.auhpra.ie

Cell Lines : Research using various cell lines has helped to clarify cellular uptake mechanisms. Studies in human pulmonary epithelial cell lines, such as A549, BEAS-2B, and 16HBE14o-, have indicated that organic cation transporters (OCTs) play a role in the uptake of ipratropium. researchgate.net Additionally, primary rat cardiac myocytes have been used as a model to investigate the compound's effects on cell viability during simulated ischemia/reperfusion, corroborating findings from isolated heart studies. oup.com

The following table summarizes key findings from these preclinical models.

Table 1: Summary of Preclinical In Vitro and Ex Vivo Studies on Ipratropium Bromide
Model System Tissue/Cell Type Key Research Findings Reference(s)
Isolated Tissue Rat Airway & Lung Tissue Chronic exposure caused reversible up-regulation of muscarinic receptors. nih.gov
Isolated Perfused Rat Heart Increased infarct size in an ischemia/reperfusion model, which was attenuated by acetylcholine. oup.com
Isolated Perfused Rat Lung Suggested passive diffusion as the main mechanism of absorption. researchgate.net
Rat Brain Tissue Metabolites of ipratropium were found to be inactive. boehringer-ingelheim.comnih.gov
Microsomes Human Liver Microsomes Identified as a substrate for CYP P450 enzymes. hmdb.ca
Cell Lines Human Pulmonary Epithelial Cells Demonstrated the role of organic cation transporters (OCTs) in cellular uptake. researchgate.net
Primary Rat Cardiac Myocytes Showed decreased myocyte viability in simulated ischemia/reperfusion. oup.com

The biotransformation of ipratropium bromide involves enzymatic pathways, although it is not extensively metabolized. nih.gov A portion of an administered dose undergoes metabolism primarily in the liver and gastrointestinal tract. derangedphysiology.comdrugbank.com

Studies have identified that this metabolism is mediated in part by the cytochrome P450 (CYP) system. drugbank.com Specifically, CYP2D6 and CYP3A4 have been identified as the primary isoforms responsible for the enzymatic metabolism of ipratropium. hmdb.ca The metabolic reactions include both ester hydrolysis and conjugation. mims.com It is important to note that for structurally related anticholinergic compounds like tiotropium, CYP-mediated metabolism is considered a minor pathway. fda.gov There is limited information available from the reviewed sources regarding the potential of ipratropium bromide to act as an inhibitor of cytochrome P450 enzymes.

Table 2: Cytochrome P450 Enzymes in Ipratropium Bromide Metabolism

Enzyme Family Specific Isoform Role in Metabolism Reference(s)
Cytochrome P450 CYP2D6 Involved in the metabolism of ipratropium. hmdb.ca

A significant metabolic pathway for ipratropium bromide is non-enzymatic cleavage. boehringer-ingelheim.comnih.gov This process occurs through the chemical hydrolysis of the ester bond in the parent molecule. drugbank.commims.com This reaction does not require enzymatic catalysis and results in the formation of two primary metabolites: tropic acid and tropane (B1204802). boehringer-ingelheim.comnih.govdrugbank.com

Advanced Computational Chemistry and Molecular Modeling of Ipratropium Bromide

Molecular Docking Simulations of Ligand-Receptor Complexes

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of ipratropium (B1672105) bromide, which acts as a muscarinic acetylcholine (B1216132) receptor antagonist, docking simulations are crucial for understanding how it binds to these receptors. drugbank.commedchemexpress.com

Prediction of Binding Poses and Interaction Profiles

Molecular docking studies have been instrumental in elucidating the binding mode of ipratropium bromide within the active sites of muscarinic acetylcholine receptors (mAChRs), particularly the M1, M2, and M3 subtypes. medchemexpress.comemerginginvestigators.org These simulations predict that ipratropium, a quaternary ammonium (B1175870) derivative of atropine (B194438), positions itself within the orthosteric binding pocket of the receptor. drugbank.comnih.gov This pocket is a highly conserved region across the muscarinic receptor family, buried within the transmembrane (TM) core, with key interacting amino acid residues located on TM helices 3 through 7. nih.gov

Docking analyses reveal that the bulky structure of ipratropium establishes multiple points of contact with the receptor. The interactions are typically a combination of hydrophobic interactions, hydrogen bonds, and electrostatic interactions with key residues in the binding site. emerginginvestigators.org For instance, studies on the M3 receptor have identified a "tyrosine lid" composed of three conserved tyrosine residues that form a cap over the bound ligand. nih.gov The precise orientation and interaction profile determined by docking simulations help to explain the drug's antagonistic activity, as its binding physically obstructs the binding of the endogenous agonist, acetylcholine. wikipedia.orgglowm.com

In a comparative study, docking score analysis using AutoDock Vina was employed to evaluate the binding energy of ipratropium bromide and its analogs with human M1 and M2 muscarinic acetylcholine receptors. emerginginvestigators.org Such analyses provide a quantitative estimate of the binding affinity, which can be used to compare different ligands.

Receptor SubtypeKey Interacting Residues (Predicted)Type of InteractionReference
M1 Muscarinic ReceptorAspartic Acid, Tyrosine, ThreonineHydrogen Bonding, Hydrophobic emerginginvestigators.org
M2 Muscarinic ReceptorAspartic Acid, Tyrosine, AsparagineHydrogen Bonding, Hydrophobic emerginginvestigators.org
M3 Muscarinic ReceptorTyrosine (forming a "lid"), Aspartic AcidHydrophobic, Hydrogen Bonding nih.gov

This table is generated based on typical interactions for muscarinic antagonists and findings from related studies.

Virtual Screening Methodologies for Ligand Discovery

Virtual screening is a computational technique used in drug discovery to search libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. nih.gov While direct virtual screening for ipratropium itself is not the goal (as it is already a known drug), the methodologies are central to discovering new muscarinic antagonists. nih.govresearchgate.net

These methods often start with a known ligand like ipratropium or tiotropium (B1237716) to build a pharmacophore model. nih.govresearchgate.net A pharmacophore model defines the essential three-dimensional arrangement of functional groups that a molecule must possess to bind to the target receptor. This model is then used to screen large virtual databases of compounds, filtering for molecules that match the pharmacophore features. nih.govresearchgate.net

Subsequent steps involve docking the screened "hits" into the receptor's binding site to predict their binding modes and estimate their binding affinities. nih.govresearchgate.net For example, a five-feature 3D-QSAR (Quantitative Structure-Activity Relationship) pharmacophore model was successfully used to identify novel M3 selective antimuscarinic drugs. nih.govresearchgate.netresearchgate.net Such campaigns can identify novel chemical scaffolds that act on muscarinic receptors, potentially with improved selectivity or different kinetic properties compared to existing drugs like ipratropium. nih.govkarazin.uanih.gov

Molecular Dynamics (MD) Simulations

While molecular docking provides a static snapshot of the ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements and conformational changes of the system over time. mdpi.com This approach provides deeper insights into the stability of the binding pose, the flexibility of the receptor, and the thermodynamics of the interaction.

Conformational Dynamics of Receptor-Ligand Systems

MD simulations of ipratropium and similar antagonists like tiotropium bound to muscarinic receptors have revealed the dynamic nature of the interaction. nih.govnih.gov These simulations show that the receptor and ligand are not rigid bodies but are in constant motion, undergoing conformational fluctuations. The stability of the key interactions predicted by docking can be assessed by monitoring them throughout the MD simulation trajectory.

Studies on the M3 receptor have shown that the binding of antagonists can induce or stabilize specific receptor conformations. nih.gov Furthermore, MD simulations have been crucial in identifying alternative, transient binding sites. For instance, simulations of tiotropium's binding pathway to both M2 and M3 receptors showed that the ligand temporarily pauses at an allosteric site in the extracellular vestibule before settling into the primary (orthosteric) binding pocket. nih.govnih.gov This finding suggests a complex binding mechanism that would be impossible to observe with static models alone and opens new avenues for designing allosteric modulators. nih.gov

Binding Free Energy Calculations (e.g., MM-GBSA)

A major application of MD simulations is the calculation of binding free energies, which provide a more accurate estimation of ligand affinity than docking scores. nih.govnih.gov The Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method is a popular end-point technique used for this purpose. nih.govnih.gov

The MM/GBSA approach calculates the binding free energy by combining the molecular mechanics energy of the complex in the gas phase with the free energy of solvation. nih.gov This calculation is typically performed on a series of snapshots taken from an MD simulation trajectory, thus averaging over the conformational fluctuations of the system. nih.govrsc.org

This method has been applied to screen and rank potential muscarinic antagonists. nih.govresearchgate.net For leading candidates identified through virtual screening, MM/GBSA calculations help to refine the selection by providing a more rigorous assessment of their binding affinity. researchgate.netsemanticscholar.org The calculated free energy can be decomposed into contributions from different energy terms (e.g., van der Waals, electrostatic, solvation), offering insights into the driving forces of the binding process. nih.gov For instance, in one study, MM/GBSA was used to identify the optimal conformer of a lead candidate for further MD studies. researchgate.net

Computational MethodKey Insights Provided for Ipratropium/Muscarinic AntagonistsReference
Molecular Docking Predicts binding pose, identifies key interactions (H-bonds, hydrophobic contacts). emerginginvestigators.orgnih.gov
Virtual Screening Identifies novel chemical scaffolds for muscarinic antagonists based on pharmacophore models. nih.govresearchgate.netnih.gov
Molecular Dynamics (MD) Reveals conformational changes, receptor flexibility, and stability of the ligand-receptor complex over time. Identifies transient binding sites. nih.govnih.gov
MM/GBSA Calculates binding free energy for a more accurate affinity estimation and ranking of ligands. researchgate.netnih.govsemanticscholar.org

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide the most fundamental level of detail about a molecule's electronic structure, geometry, and vibrational properties. nih.govresearchgate.net

Studies have utilized DFT to optimize the molecular structure of ipratropium bromide. nih.govresearchgate.net These calculations have explored different conformations of the molecule, such as those with and without intramolecular hydrogen bonding. nih.gov The results of these geometry optimizations indicate that ipratropium bromide likely exists as a mixture of these two conformations. nih.govresearchgate.net

Furthermore, quantum chemical calculations have been used to compute the infrared and Raman spectra of ipratropium bromide. nih.gov The calculated spectra show good agreement with experimental data, allowing for a detailed assignment of the vibrational modes. nih.govresearchgate.net This detailed understanding of the molecule's vibrational properties is valuable for analytical and quality control purposes. For example, DFT calculations helped explain specific features and band intensities in the C-H and O-H stretching regions of the experimental spectra. nih.gov The crystal structure of ipratropium bromide monohydrate has also been solved and the results validated and optimized using DFT techniques, providing excellent agreement between the refined experimental structure and the optimized computational structure. imsa.educambridge.org

Electronic Structure Analysis and Characterization

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have been instrumental in characterizing the electronic structure of ipratropium bromide. nih.govaun.edu.egresearchgate.net These computational studies involve optimizing the molecule's geometry to find its most stable energetic state. Research has focused on two primary conformations of ipratropium: one featuring an intramolecular hydrogen bond and one without. nih.govresearchgate.net

DFT calculations have been used to analyze the crystal structure of ipratropium bromide monohydrate. imsa.edu For instance, geometry optimization using the B3LYP functional and the 6-31G* basis set indicated that the conformation of the ipratropium cation observed in the solid crystal state is slightly higher in energy (by 1.2 kcal/mol) than its local energy minimum, though the geometric differences are minor and distributed across the entire molecule. imsa.edu

Ligand-Receptor Interaction Energetics and Intermolecular Forces

Understanding the binding of ipratropium to its target muscarinic acetylcholine receptors (mAChRs) is critical to explaining its pharmacological effect. Computational methods provide detailed energetic and structural information about these interactions. Ipratropium is a non-selective antagonist that binds with high, nanomolar affinity to M1, M2, and M3 receptor subtypes. medchemexpress.comnih.gov

Molecular docking studies, using tools like AutoDock Vina, have been employed to calculate the binding energy between ipratropium and muscarinic receptors. In one such study, ipratropium bromide exhibited a baseline binding energy of -7.2 kcal/mol with the M1 receptor and -9.2 kcal/mol with the M2 receptor. emerginginvestigators.orgresearchgate.net These values serve as a benchmark for evaluating the binding affinity of newly designed analogs. emerginginvestigators.org

The forces governing these interactions are primarily non-covalent. Analysis of the ipratropium bromide crystal structure reveals the significance of various intermolecular forces. imsa.edu Electrostatic attractions are the dominant component of the intermolecular energy. imsa.edu Hydrogen bonds play a crucial role; in the monohydrate crystal, the water molecule's hydrogen atoms act as donors to the bromide ion, while the hydroxyl group of the ipratropium cation also donates to the bromide. imsa.edu Additionally, several weaker C–H⋯Br and C–H⋯O hydrogen bonds contribute to the stability of the crystal lattice. imsa.edu Within the receptor binding pocket, similar interactions are expected to occur. Metadynamics simulations of the M3 receptor have shown that ipratropium maintains key electrostatic interactions within the orthosteric binding site. acs.org

Accelerated molecular dynamics (aMD) simulations have further elucidated the binding pathway, suggesting the existence of a metastable binding site for ligands like tiotropium in the extracellular vestibule of the M3 muscarinic receptor before they settle into the primary binding pocket. nih.gov The kinetics of binding, particularly the drug's residence time (RT) at the receptor, is another critical factor for its efficacy. Ipratropium is known to be a shorter-acting antagonist compared to tiotropium, which has a significantly longer residence time at the M3 receptor. acs.orgnih.gov

Table 1: Calculated Binding Energies of Ipratropium and Analogs with Muscarinic Receptors. emerginginvestigators.org
CompoundTarget ReceptorBinding Energy (kcal/mol)Change from Ipratropium Baseline (kcal/mol)
Ipratropium Bromide (Baseline)M1-7.2N/A
Ipratropium Bromide (Baseline)M2-9.2N/A
IB-A1M2-8.6+0.6
IB-A2M2-8.6+0.6
IB-A3M2-9.8-0.6
IB-A4M2-9.9-0.7
IB-A5M2-9.6-0.4
Table 2: Key Intermolecular Interactions Involving Ipratropium.
Interaction TypeDescriptionSource
Electrostatic AttractionDominant intermolecular force in the crystal lattice, involving the charged cation and bromide anion. Also key to binding in the receptor pocket. imsa.eduacs.org
Hydrogen Bond (O-H···Anion)The hydroxyl group on ipratropium and the water of hydration act as donors to the bromide anion in the crystal structure. imsa.edu
Hydrogen Bond (C-H···Anion/Oxygen)Weaker hydrogen bonds involving methyl, methylene, and methyne groups as donors to the bromide anion and oxygen atoms (ketone and water). imsa.edu

Homology Modeling and Receptor Structure Prediction for Uncharacterized Targets

While crystal structures for some muscarinic receptors are available, often the specific receptor of interest (e.g., human vs. another species, or a specific subtype) may not have an experimentally determined structure. In such cases, homology modeling is a powerful computational technique used to generate a three-dimensional model of a target protein based on the known structure of a related homologous protein (the "template"). frontiersin.org

The five muscarinic receptor subtypes (M1-M5) exhibit a high degree of sequence homology, particularly in their orthosteric binding sites where ligands like ipratropium bind. rsc.orgresearchgate.net This high homology makes them excellent candidates for homology modeling, but it also presents a significant challenge for designing subtype-selective drugs. rsc.orgnih.gov

Researchers have successfully built and utilized homology models for various muscarinic receptors in computational studies. For example, a homology model of the human M3 (hM3) receptor was constructed using the X-ray crystal structure of the rat M3 receptor (PDB ID: 4U15) as a template. acs.org This hM3 model was then used for extensive molecular dynamics simulations to study the unbinding kinetics of antagonists. acs.org Similarly, molecular docking and dynamics simulations have been applied to a human M3R homology model to screen for new potential ligands from large compound databases. frontiersin.org These models allow for detailed structural analysis of ligand-receptor interactions and provide a platform for structure-based drug design, even in the absence of an experimental structure for the exact target.

Computational Approaches for Ligand Design and Optimization with Enhanced Selectivity

A major goal of computational modeling in pharmacology is the rational design of new ligands with improved properties, such as enhanced selectivity for a specific receptor subtype. This is particularly relevant for ipratropium, which is non-selective and can cause side effects by blocking M2 receptors in addition to the target M3 receptors in the airways. nih.gov

Several computational strategies are employed to achieve this:

Structure-Based Drug Design: This approach leverages the 3D structure of the target receptor(s). Researchers have used the crystal structures of M2 and M3 receptors to exploit a single amino acid difference in their binding pockets. nih.gov Through molecular docking and structure-based design, they developed M3R antagonists with up to 100-fold greater selectivity over M2R. nih.gov

Pharmacophore Modeling: When a receptor structure is unknown, a pharmacophore model can be generated from a set of known active molecules. This model defines the essential 3D arrangement of chemical features (e.g., hydrogen bond acceptors/donors, hydrophobic regions) required for biological activity. researchgate.net One study developed a pharmacophore model for M1 selectivity, which contained two hydrogen bond acceptors, one aliphatic hydrophobic feature, and one aromatic ring feature, and used it to screen a database to identify novel M1-selective antagonists. researchgate.netnih.gov

Analog Design and In Silico Evaluation: This method involves making systematic chemical modifications to a parent drug like ipratropium and then computationally evaluating the new analogs. A recent study designed five analogs of ipratropium (IB-A1 to IB-A5) with various bioisosteric replacements. emerginginvestigators.orgresearchgate.net Docking score analysis showed that analogs IB-A3 and IB-A4, which featured a shared substitution of a haloalkane and an alkene shift, had improved binding energy scores for the M2 receptor compared to the parent ipratropium. emerginginvestigators.org This suggests these analogs could be promising candidates for further development. emerginginvestigators.orgresearchgate.net

These computational approaches provide a powerful framework for understanding the molecular basis of selectivity and for designing the next generation of muscarinic antagonists with optimized therapeutic profiles. rsc.orgresearchgate.netnih.gov

Table 3: Computationally Designed Ipratropium Analogs and Their Modifications. emerginginvestigators.orgresearchgate.net
Analog IDModification DescriptionComputational Finding
IB-A1 / IB-A2Modifications that resulted in a slight decrease in binding energy.Showed a regression in binding energy at the M2 receptor.
IB-A3Characterized by a shared substitution of a haloalkane and alkene shift over a carbonyl.Demonstrated the best binding energy scores for M1 and M2 receptors among all tested ipratropium analogs.
IB-A4Shared substitution of a haloalkane and alkene shift, with an additional amine substitution.Showed a significant improvement in binding energy at the M2 receptor.
IB-A5Showed an improvement in binding energy at the M2 receptor.Exhibited a more considerable regression in binding energy compared to IB-A3 and IB-A4.

Analytical and Bioanalytical Methodologies in Research on Ipratropium Bromide

Chromatography-Mass Spectrometry (LC-MS, GC-MS) Applications

Chromatography coupled with mass spectrometry serves as a powerful tool for both the qualitative and quantitative analysis of Ipratropium (B1672105) Bromide. The high sensitivity and selectivity of these methods are indispensable in modern pharmaceutical analysis.

High-Resolution Mass Spectrometry for Molecular Characterization and Confirmation of Synthetic Products

High-resolution mass spectrometry (HRMS) is a cornerstone for the unequivocal identification and structural elucidation of Ipratropium Bromide and its related substances. It provides highly accurate mass measurements, enabling the determination of elemental compositions for the parent molecule and its fragments. This capability is vital for confirming the identity of newly synthesized batches of the drug substance and for characterizing any process-related impurities or degradation products.

In one study, a stability-indicating gradient LC-MS/MSn method was developed to identify degradation products. sierrajournals.com The high-resolution mass data allowed for the proposal of chemical formulas for the observed ions, confirming the structure of Ipratropium Bromide and its fragments. sierrajournals.com The detailed mass fragmentation pattern of Ipratropium Bromide has been thoroughly studied, providing a reference for its identification. researchgate.net Techniques such as electrospray ionization (ESI) are commonly used to generate ions of the quaternary ammonium (B1175870) compound for MS analysis. nih.gov

Table 1: High-Resolution Mass Spectrometry Data for Ipratropium Bromide Characterization sierrajournals.com

Analyte Observed Ion Mass (Da) Proposed Formula Calculated Mass (Da) Error (ppm)
Ipratropium Bromide 412.17 C₂₀H₃₀BrNO₃ 412.10 -2.02
Fragment 1 302.42 C₂₀H₂₈NO₂ 302.37 -3.05
Fragment 2 284.37 C₁₉H₂₇NO₃ 284.31 -3.04

This interactive table summarizes key mass spectrometry data used in the molecular characterization of Ipratropium Bromide.

Quantitative Analysis in Biological Matrices for Preclinical Studies

Liquid chromatography-mass spectrometry (LC-MS), particularly tandem mass spectrometry (LC-MS/MS), is the gold standard for the quantification of Ipratropium Bromide in complex biological matrices such as plasma and urine. Its high sensitivity allows for the detection of the compound at picogram-per-milliliter levels, which is essential for pharmacokinetic and bioequivalence studies. nih.govnih.gov

A sensitive and specific LC-MS/MS method was developed for the simultaneous determination of ipratropium and salbutamol in rat plasma. nih.gov This method involved silica-based solid-phase extraction for sample clean-up, followed by chromatographic separation and detection using an electrospray ionization (ESI) interface in the positive ionization mode. nih.gov The method was validated for specificity, linearity, accuracy, and precision over a concentration range of 8-1612 pg/mL for ipratropium. nih.gov

Similarly, an LC/ESI-MS(n) method using a quadrupole linear ion trap mass analyzer was developed for the quantification of the ipratropium cation in horse plasma and urine. nih.gov This approach demonstrated the efficiency of combining solid-phase extraction with the sensitivity and selectivity of MS(n) for bioanalytical applications. nih.gov In a clinical study, a validated LC-MS/MS method was used to determine the plasma concentrations of Ipratropium Bromide to assess the pharmacokinetic parameters of different inhalation aerosol formulations. frontiersin.org

Table 2: Example of LC-MS/MS Method Parameters for Ipratropium Quantification in Rat Plasma nih.gov

Parameter Details
Chromatography Column Shiseido Capcell Pak CR (SCX:C18=1:4, 150 mm × 2.0 mm, 5 μm)
Mobile Phase Methanol/water (85:15, v/v) containing 20 mmol/L ammonium formate and 0.1% formic acid
Flow Rate 0.3 mL/min
Ionization Mode Electrospray Ionization (ESI), Positive
Detection Multiple Reaction Monitoring (MRM)
Linearity Range 8-1612 pg/mL

| Intra- & Inter-day Precision | <11.4% |

This interactive table outlines the typical parameters for a validated LC-MS/MS method used in preclinical pharmacokinetic studies of Ipratropium Bromide.

High-Performance Liquid Chromatography (HPLC) Techniques

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of Ipratropium Bromide in both bulk drug substance and pharmaceutical formulations. Various methods have been developed for purity assessment, stability studies, and quality control.

Method Development for Compound Analysis and Purity Assessment

Numerous reversed-phase HPLC (RP-HPLC) methods have been developed and validated for the determination of Ipratropium Bromide. alliedacademies.orgbiomedres.inforesearchgate.net These methods are crucial for assessing the purity of the active pharmaceutical ingredient (API) and for quantifying it in finished dosage forms. researchgate.netbenthamdirect.com Method development often focuses on achieving good separation of Ipratropium Bromide from its potential impurities and degradation products, such as tropic acid, N-isopropyl-nor-atropine, and apo-ipratropium bromide. nih.govresearchgate.net

A typical HPLC method involves a C8 or C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., potassium phosphate or trifluoroacetic acid solution) and an organic modifier like acetonitrile or methanol. alliedacademies.orgresearchgate.netnih.gov Detection is commonly performed using an ultraviolet (UV) detector at a wavelength around 210-220 nm. alliedacademies.orgingentaconnect.com These methods are validated according to International Conference on Harmonisation (ICH) guidelines for parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantitation (LOQ). alliedacademies.orgbiomedres.infoalliedacademies.org

Table 3: Summary of Various Validated RP-HPLC Methods for Ipratropium Bromide Analysis

Column Mobile Phase Flow Rate (mL/min) Detection (nm) Linearity Range (µg/mL) Reference
Agilent Zorbax Bonus-RP (250 × 4.6 mm, 5µ) 0.1% Trifluoroacetic acid: Acetonitrile (70:30 v/v) 1.0 210 24-56 alliedacademies.org
Waters ZORBAX Eclipse XDB-C8 (150 × 4.6 mm, 3.5 μm) Gradient of Methanol/Acetonitrile/TFA and TFA in water 1.2 220 - researchgate.net
Kromasil ODS C18 (150 x 4.6 mm) Acetonitrile:Potassium di-hydrogen phosphate buffer (60:40 V/V) 1.0 254 20-120 researchgate.net

This interactive table compares the chromatographic conditions of several published HPLC methods for the analysis and purity assessment of Ipratropium Bromide.

Chromatographic Fingerprinting for Formulation Analysis

Chromatographic fingerprinting is a powerful quality control tool that provides a characteristic profile of a pharmaceutical formulation. For Ipratropium Bromide inhaler products, which are often co-formulated with other active ingredients like fenoterol, HPLC and High-Performance Thin-Layer Chromatography (HPTLC) can be used to generate these fingerprints. nih.gov

An HPTLC-densitometric method has been developed for the simultaneous determination of ipratropium and fenoterol. nih.gov The chromatographic separation was achieved on HPTLC plates with a mobile phase of ethyl acetate, ethanol, and acetic acid. The resulting densitogram at a specific wavelength (e.g., 220.0 nm) serves as a fingerprint of the formulation. nih.gov

Similarly, an HPLC method using a diode array detector (DAD) can provide a comprehensive chromatographic fingerprint. A study utilized a Zorbax SB C18 column with a mobile phase of potassium dihydrogen orthophosphate and methanol to separate ipratropium and fenoterol. nih.gov Such fingerprinting techniques are not only useful for routine quality control but are also applied to critical quality attribute testing, such as the delivered dose uniformity of inhalers, ensuring consistent product performance. nih.gov

Q & A

How can researchers formulate a robust research question for studying Sch 1000 (bromide hydrate) in biochemical assays?

A well-constructed research question should align with the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) . For Sch 1000, focus on gaps in its mechanism of action, stability under physiological conditions, or interactions with biological targets. Example: "How does the hydration state of Sch 1000 influence its binding affinity to ion channels in vitro?" Methodological Steps :

  • Scope : Define variables (e.g., hydration levels, pH, temperature).
  • Alignment : Link to theories like ion channel modulation .
  • Avoid Bias : Replace subjective terms (e.g., "better") with measurable outcomes (e.g., "binding efficiency") .

Q. What theoretical frameworks are relevant for studying Sch 1000’s biochemical properties?

Theoretical frameworks guide hypothesis formation and methodology. For Sch 1000:

  • Coordination Chemistry : Explains bromide’s role in stabilizing the hydrate structure .
  • Pharmacokinetic Models : Predict solubility and bioavailability .
    Implementation :
  • Use density functional theory (DFT) to model hydration effects.
  • Apply Langmuir isotherms to study adsorption in biological membranes .

Q. What experimental design considerations are critical for reproducibility in Sch 1000 studies?

  • Controls : Include anhydrous Sch 1000 and reference compounds (e.g., ammonium bromide) .
  • Batch Consistency : Document synthesis parameters (e.g., temperature, solvent purity) to minimize variability .
  • Statistical Power : Use pre-test/post-test designs with sample sizes calculated via power analysis .

Q. Example Table: Experimental Parameters for Sch 1000 Synthesis

ParameterRange TestedImpact on Purity (HPLC)Citation
Temperature (°C)25–80±5% variance
Solvent (H₂O vs. EtOH)H₂O preferredHigher hydrate stability

Advanced Research Questions

Q. How should researchers address contradictions in Sch 1000’s reported bioactivity data across studies?

Methodological Approach :

  • Meta-Analysis : Compare datasets using standardized assays (e.g., IC₅₀ values in ion channel inhibition) .
  • Error Analysis : Quantify batch-to-batch variability via HPLC and mass spectrometry .
  • Contextual Factors : Adjust for differences in hydration states or solvent systems .

Q. What strategies optimize Sch 1000’s synthesis for high-purity research-grade batches?

  • Quality Control : Request peptide-content analysis and TFA removal (<1%) for cell-based assays .
  • Crystallization : Vary counterion concentrations (e.g., Na⁺ vs. K⁺) to stabilize the hydrate lattice .
  • Documentation : Publish full synthetic protocols in supplementary materials to aid replication .

Q. How can multi-omics data integration enhance understanding of Sch 1000’s mechanism?

  • Proteomics : Identify binding partners via affinity chromatography and LC-MS/MS.
  • Metabolomics : Track bromide release kinetics using isotopic labeling .
  • Data Repositories : Share raw datasets in public repositories (e.g., Zenodo) with FAIR principles .

Q. Example Table: Multi-Omics Workflow for Sch 1000

TechniqueApplicationKey OutputCitation
Cryo-EMHydrate structure resolution3Å resolution maps
SPR (Surface Plasmon Resonance)Binding kineticskon/off values

Key Methodological Takeaways

  • Ethical Compliance : Secure institutional review for studies involving human-derived tissues .
  • Data Transparency : Provide raw HPLC chromatograms and statistical code in supplementary files .
  • Theoretical Rigor : Use frameworks like PICO to align hypotheses with experimental outcomes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.